(3aS,8aR)-2-([2,2'-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
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Overview
Description
(3aS,8aR)-2-([2,2’-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a bipyridine moiety and an indeno-oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-([2,2’-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Bipyridine Moiety: This can be achieved through coupling reactions such as the Suzuki-Miyaura cross-coupling.
Construction of the Indeno-Oxazole Core: This may involve cyclization reactions, often under acidic or basic conditions.
Final Assembly: The bipyridine and indeno-oxazole fragments are then coupled together, possibly through a condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions could target the bipyridine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Compounds with bipyridine ligands are often used as catalysts in various organic reactions.
Materials Science: The unique structural properties may make it useful in the development of new materials.
Biology
Biological Probes: Such compounds could be used as probes in biological systems to study various biochemical processes.
Medicine
Drug Development: The compound’s structure might be a lead compound for the development of new pharmaceuticals.
Industry
Mechanism of Action
The mechanism of action for (3aS,8aR)-2-([2,2’-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could interact with specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound often used in coordination chemistry.
Indeno[1,2-d]oxazole: The core structure without the bipyridine moiety.
Uniqueness
The combination of the bipyridine and indeno-oxazole structures in (3aS,8aR)-2-([2,2’-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole provides unique electronic and structural properties that may not be present in simpler analogs.
Properties
IUPAC Name |
(3aR,8bS)-2-(6-pyridin-2-ylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-2-7-14-13(6-1)12-18-19(14)23-20(24-18)17-10-5-9-16(22-17)15-8-3-4-11-21-15/h1-11,18-19H,12H2/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSIMJSVSGCYRU-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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